molecular formula C27H30O15 B173997 Oroxin B CAS No. 114482-86-9

Oroxin B

Cat. No.: B173997
CAS No.: 114482-86-9
M. Wt: 594.5 g/mol
InChI Key: HAYLVXFWJCKKDW-IJTBWITGSA-N
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Safety and Hazards

Oroxin B is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Oroxin B has shown promise in the treatment of liver cancer and metabolic-associated fatty liver disease . It could alleviate hepatic inflammation and MAFLD progression by regulating the gut microbiota balance and strengthening the intestinal barrier . Further development and clinical guidance of this compound as an anti-tumor agent are suggested .

Biochemical Analysis

Biochemical Properties

Oroxin B interacts with several enzymes and proteins, playing a crucial role in biochemical reactions . It upregulates PTEN and downregulates COX-2, VEGF, PI3K, and p-AKT . These interactions contribute to its significant inhibitory effect on liver cancer cells .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces early apoptosis in liver cancer cells and malignant lymphoma cells . It also exerts tumor-suppressive ER stress in malignant lymphoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It positively regulates the PTEN gene and inactivates the PI3K/Akt signaling pathway by down-regulating the expression of microRNA-221 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently underexplored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to inhibit osteoclast formation and bone resorption function in a dose-dependent manner . Specific information on threshold effects and toxic or adverse effects at high doses is currently underexplored .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . Specific information on these interactions and effects is currently underexplored .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently underexplored .

Subcellular Localization

Information on the subcellular localization of this compound and any effects on its activity or function is currently underexplored .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oroxin B is primarily isolated from the plant Oroxylum indicum. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The plant material is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Oroxylum indicum using similar methods as described above. The process is optimized for higher yield and purity, often involving advanced chromatographic techniques and solvent systems .

Properties

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLVXFWJCKKDW-IJTBWITGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312120
Record name Baicalein 7-O-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114482-86-9
Record name Baicalein 7-O-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114482-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baicalein 7-O-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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